BDP FL azide

Übersicht

Beschreibung

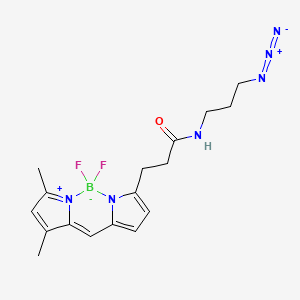

BDP FL azide is a compound belonging to the borodipyrromethene class of fluorescent dyes. It contains an azide group, which makes it suitable for Click Chemistry. This green-emitting fluorophore is known for its high quantum yield in aqueous environments and its robust resistance to photobleaching . It is compatible with FAM fluorescence measurement instruments, making it a valuable tool in various scientific applications .

Wirkmechanismus

Target of Action

BDP FL azide is a derivative of the BDP dye . This is due to the azide group in the this compound, which is capable of undergoing a reaction known as Click Chemistry with alkyne groups .

Mode of Action

The mode of action of this compound involves a chemical reaction known as Click Chemistry . In this reaction, the azide group in the this compound reacts with an alkyne group in another molecule to form a stable triazole ring . This reaction is highly selective, efficient, and occurs under mild conditions, making it suitable for labeling molecules in biological systems .

Biochemical Pathways

Instead, it is used to label and visualize molecules in biological systems . By reacting with alkyne-tagged molecules through Click Chemistry, this compound can help researchers track the location and movement of these molecules within cells or tissues .

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability when administered in suitable formulations.

Result of Action

The result of this compound’s action is the covalent attachment of a bright and photostable fluorescent tag to alkyne-tagged molecules . This allows for the visualization of these molecules under a fluorescence microscope. The green fluorophore of this compound is representative of the borodipyrromethane class of fluorescent dyes and has a high quantum yield in aqueous environments, high stability to photobleaching, and is compatible with FAM fluorescence measurement instruments .

Action Environment

The action of this compound is influenced by the environment in which it is used. Its fluorescence properties, including its quantum yield and resistance to photobleaching, are optimal in aqueous environments . Additionally, the Click Chemistry reaction between this compound and alkyne-tagged molecules can occur under mild conditions, making it suitable for use in biological systems .

Biochemische Analyse

Biochemical Properties

The BDP FL azide is known for its role in biochemical reactions, particularly in Click Chemistry . It interacts with various biomolecules, including enzymes and proteins, through its azide group . The nature of these interactions is largely dependent on the specific biomolecules involved and the conditions under which the reactions occur.

Cellular Effects

The effects of This compound on cells and cellular processes are primarily related to its fluorescent properties . It can influence cell function by enabling the visualization of cellular structures and processes when used in conjunction with appropriate imaging technologies

Molecular Mechanism

The molecular mechanism of action of This compound is largely based on its ability to participate in Click Chemistry . It can bind to biomolecules through its azide group, potentially leading to changes in gene expression or enzyme activity . The exact details of these interactions at the molecular level are complex and depend on the specific experimental conditions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time . It has high stability to photobleaching, suggesting that it maintains its fluorescent properties over extended periods

Dosage Effects in Animal Models

The effects of This compound in animal models can vary with different dosages

Metabolic Pathways

The metabolic pathways involving This compound are not well-defined

Subcellular Localization

The subcellular localization of This compound is not well-defined Its localization could potentially be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BDP FL azide typically involves the introduction of an azide group to a borodipyrromethene dye. The process begins with the preparation of the borodipyrromethene core, followed by the functionalization with an azide group. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may require the use of catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in solid form and stored at low temperatures to maintain its stability .

Analyse Chemischer Reaktionen

Types of Reactions

BDP FL azide undergoes various types of chemical reactions, including:

Click Chemistry Reactions: The azide group in this compound makes it highly reactive in Click Chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions

Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Copper Catalysts: Used in Click Chemistry reactions to facilitate the cycloaddition process.

Organic Solvents: DMSO and DMF are commonly used solvents for these reactions.

Major Products Formed

The major products formed from these reactions are typically fluorescent conjugates, which are used in various applications such as imaging and labeling .

Wissenschaftliche Forschungsanwendungen

BDP FL azide has a wide range of applications in scientific research, including:

Chemistry: Used in Click Chemistry for the synthesis of complex molecules and materials.

Biology: Employed in the labeling of biomolecules for imaging and tracking purposes.

Medicine: Utilized in diagnostic assays and therapeutic research.

Industry: Applied in the development of fluorescent probes and sensors.

Vergleich Mit ähnlichen Verbindungen

BDP FL azide is unique due to its high quantum yield and stability against photobleaching. Similar compounds include:

BDP FL alkyne: Another borodipyrromethene dye with an alkyne group, used in Click Chemistry.

BDP FL NHS ester: An amino-reactive derivative used for labeling proteins.

BDP FL DBCO: A dye cyclooctyne for copper-free Click Chemistry reactions with azides.

These compounds share similar fluorescent properties but differ in their functional groups and specific applications.

Biologische Aktivität

BDP FL azide, a member of the borondipyrromethene (BODIPY) family, is a fluorescent dye notable for its applications in bioorthogonal chemistry. This compound is particularly useful for labeling biomolecules via click chemistry due to its photostability and high quantum yield in aqueous environments. This article explores the biological activity of this compound, detailing its synthesis, applications in cellular imaging, and comparative studies with other fluorescent dyes.

This compound is characterized by its bright green fluorescence and stability against photobleaching, making it suitable for various fluorescence-based assays. The compound's structure allows it to participate in click reactions, specifically with alkyne-containing molecules, facilitating the tagging of biomolecules for visualization.

Key Properties:

- Molecular Weight: 374.20 g/mol

- CAS Number: 1379771-95-5

- Fluorescence Channel: FAM (Fluorescein)

- Absorption/Emission Peaks: Specific spectral data indicate optimal performance in biological assays.

2. Biological Applications

This compound has been employed in several biological studies, particularly for imaging and tracking azide-tagged biomolecules within cells. Its application is primarily seen in the following areas:

2.1 Cellular Imaging

The compound has demonstrated effective intracellular labeling capabilities. In a study comparing various BODIPY derivatives, this compound exhibited significant specificity towards azido-sugars in HeLa and HEK293 cell lines, outperforming other variants like BCN-BDP FL and DBCO-BDP FL which showed higher nonspecific binding .

Table 1: Comparative Fluorescence Intensity of this compound vs. Other Dyes

| Dye | Specificity | Fluorescence Intensity | Cell Line |

|---|---|---|---|

| This compound | High | Strong | HeLa |

| BCN-BDP FL | Moderate | Moderate | HEK293 |

| DBCO-BDP FL | Low | Weak | Non-treated |

2.2 Bioorthogonal Reactions

This compound's ability to undergo bioorthogonal reactions allows it to be utilized in assays that measure cellular uptake of azido-sugars. In one experiment, the uptake of 6-azido-6-deoxy-D-galactose (6AzGal) was tracked using BDP-DBCO labeling, confirming the compound’s effectiveness in visualizing metabolic processes within cells .

3.1 Study on Azido-Sugar Uptake

A recent study investigated the uptake kinetics of 6AzGal in various cell lines using BDP-DBCO as a fluorescent probe. The results indicated that higher concentrations of 6AzGal led to increased fluorescence intensity, demonstrating the utility of this compound in real-time monitoring of cellular processes .

Figure 1: Uptake Kinetics of 6AzGal

Uptake Kinetics (Hypothetical image link)

3.2 Antimicrobial Activity Assessment

Another study assessed the antimicrobial properties of azido-vancomycin derivatives combined with this compound. The results showed that these compounds retained their antimicrobial efficacy while providing a fluorescent signal for tracking bacterial responses .

4. Conclusion

This compound represents a powerful tool in biological research, particularly in the fields of cellular imaging and bioorthogonal chemistry. Its high specificity and photostability make it an ideal candidate for labeling biomolecules, enabling detailed studies on cellular processes and interactions.

Eigenschaften

IUPAC Name |

N-(3-azidopropyl)-3-(2,2-difluoro-10,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BF2N6O/c1-12-10-13(2)25-16(12)11-15-5-4-14(26(15)18(25,19)20)6-7-17(27)22-8-3-9-23-24-21/h4-5,10-11H,3,6-9H2,1-2H3,(H,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKOHTCNDGJLUHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2CCC(=O)NCCCN=[N+]=[N-])C=C3[N+]1=C(C=C3C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BF2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.